Cortisone 17-Valerate

説明

Cortisone 17-Valerate, also known as Hydrocortisone Valerate, is a corticosteroid used to treat inflammatory and pruritic corticosteroid-responsive dermatoses . It is a cortisone-like medicine or steroid .

Synthesis Analysis

The synthesis of Cortisone 17-Valerate involves several steps. The discovery of the therapeutic properties of the adrenal hormone 17-hydroxy-II-dehydrocorticosterone, otherwise known as Kendall’s Compound E, Reichstein’s Substance F, or simply as Cortisone, has led to investigations aimed at the synthesis of this substance . The synthesis of cortisone from ergosterol was reviewed in Woodward’s 1951 “total” synthesis of cortisone .Molecular Structure Analysis

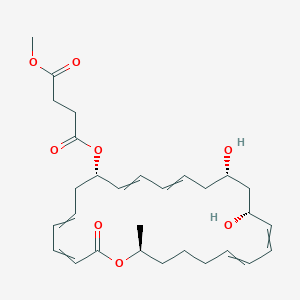

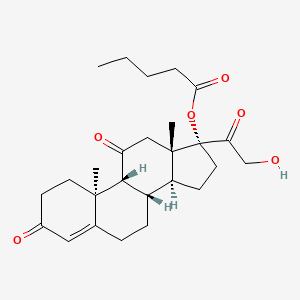

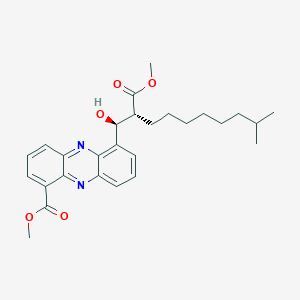

The molecular structure of Cortisone 17-Valerate is characterized by its chemical formula C26H38O6 . The average weight of the molecule is 446.5763 . The structure of Cortisone 17-Valerate solvates was determined by X-ray diffraction analysis .Chemical Reactions Analysis

The interaction of acyl derivatives of carbocyclic alcohols of steroid structure with nitrogenous bases in the ion source of a “direct analysis in real time” (DART) mass spectrometer was studied . The protonation of esters in the DART plasma is accompanied by the elimination of a corresponding acid .科学的研究の応用

1. Effects on Collagen Synthesis in Human Skin

Cortisone 17-Valerate, as a topical corticosteroid, has been studied for its effects on collagen synthesis in human skin. A study compared the effects of Mometasone furoate (MMF) and betamethasone‐17‐valerate (BM‐17‐valerate) on collagen synthesis. It was found that both MMF and BM‐17‐valerate similarly reduced the levels of procollagen propeptides in suction blister fluid, indicating a decrease in collagen synthesis in human skin in vivo (Koivukangas et al., 1995).

2. Involvement in Structure-Activity Relationships of Topically Active Steroids

Cortisone 17-Valerate's structure-activity relationships, particularly in the context of developing safer, topically active analogues for respiratory diseases treatment, have been a subject of research. For example, betamethasone 17-valerate was developed for aerosol use in asthma and rhinitis with minimal detectable systemic activity (Phillipps, 1990).

3. Influence on Epidermal Cell Size

Research has explored how cortisone 17-Valerate affects the epidermis. One study focused on changes in epidermal cell size following application of betamethasone 17‐valerate, among other corticosteroids. The study found a significant reduction in the size of viable epidermal cells, indicating that epidermal thinning is a function of cell size (Delforno, Holt & Marks, 1978).

4. Metabolism in Human Skin

Studies have also investigated the metabolism of betamethasone-17-valerate by human skin. It was found that betamethasone-17-valerate is metabolised to betamethasone in human skin, indicating susceptibility to hydrolysis (Rawlins, Shaw & Shuster, 1979).

5. Permeation Through Human Skin

The permeation of cortisone 17-Valerate through human skin has been a subject of study, particularly in the form of betamethasone-17-valerate. A study compared the permeation of different formulations through isolated human stratum corneum and artificial skin construct, revealing varying degrees of permeation and the impact of formulation dilution on permeation rates (Mitriaikina & Müller-Goymann, 2009).

Safety And Hazards

Cortisone 17-Valerate is suspected of causing cancer (H351). Precautions include wearing protective gloves, clothing, eye protection, and using personal protective equipment as required . In case of accidental exposure, it is advised to move the victim into fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical advice .

特性

IUPAC Name |

[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-19,23,27H,4-12,14-15H2,1-3H3/t18-,19-,23-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUOHJKKWYWJDZ-XQRDILLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@@H]3[C@H]2CCC4=CC(=O)CC[C@@]34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cortisone 17-Valerate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate](/img/structure/B1487346.png)

![6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1487350.png)

![5-(Cyclohexylmethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1487351.png)

![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B1487357.png)

![2-(6-Chloro-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1487358.png)

![4-Methyl-4-azatricyclo[4.2.1.0~3,7~]non-9-ylamine](/img/structure/B1487363.png)